Nemifitide ditriflutate
Overview
Description
Nemifitide ditriflutate: is a synthetic peptide compound developed by Tetragenex Pharmaceuticals, Inc. It functions as a serotonin transporter (SERT) inhibitor and a 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. This compound has been primarily investigated for its potential in treating major depressive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nemifitide ditriflutate involves the assembly of its peptide backbone through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA) or similar reagents.
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial-scale production of this compound would follow similar principles but with optimizations for scale, yield, and purity. This might involve automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product formulation.
Chemical Reactions Analysis
Types of Reactions: Nemifitide ditriflutate can undergo various chemical reactions, including:
Oxidation: Potential oxidation of amino acid side chains, particularly methionine and cysteine residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions involving side chains of amino acids like lysine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products: The major products of these reactions would depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of methionine would yield methionine sulfoxide.
Scientific Research Applications
Chemistry: Nemifitide ditriflutate is used in research to study peptide synthesis techniques and the development of peptide-based therapeutics.
Biology: In biological research, it serves as a tool to investigate the role of serotonin receptors and transporters in various physiological and pathological processes.
Medicine: The primary medical application of this compound has been in the treatment of major depressive disorder. Clinical trials have explored its efficacy and safety profile .
Industry: In the pharmaceutical industry, this compound is a candidate for developing new antidepressant therapies, particularly for treatment-resistant depression .
Mechanism of Action
Nemifitide ditriflutate exerts its effects by antagonizing the 5-HT2A receptor and inhibiting the serotonin transporter (SERT). This dual action increases serotonin levels in the synaptic cleft and modulates serotonin receptor activity, which is believed to contribute to its antidepressant effects . The exact molecular pathways involved are still under investigation, but it likely influences various downstream signaling cascades related to mood regulation.
Comparison with Similar Compounds
Melanocyte-inhibiting factor (MIF-1): A peptide with a similar structure and antidepressant effects.
Sertraline: A selective serotonin reuptake inhibitor (SSRI) used to treat depression.
Risperidone: An atypical antipsychotic that also acts on serotonin receptors.
Uniqueness: Nemifitide ditriflutate is unique due to its dual mechanism of action as both a SERT inhibitor and a 5-HT2A receptor antagonist. This combination is not commonly found in other antidepressants, which typically target only one of these pathways .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43FN10O6.2C2HF3O2/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24;2*3-2(4,5)1(6)7/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);2*(H,6,7)/t21-,23+,25+,26+,27+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCFOJXOLMOPRK-QOXNQHIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45F7N10O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204992-09-6 | |
Record name | Nemifitide ditriflutate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204992096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEMIFITIDE DITRIFLUTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27454M5E8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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